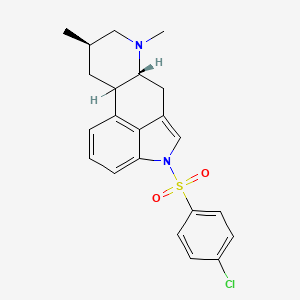
(8beta)-1-((4-Chlorophenyl)sulfonyl)-6,8-dimethylergoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8beta)-1-((4-Chlorophenyl)sulfonyl)-6,8-dimethylergoline is a synthetic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological activities, including their use in treating migraines, Parkinson’s disease, and as vasoconstrictors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8beta)-1-((4-Chlorophenyl)sulfonyl)-6,8-dimethylergoline typically involves multiple steps, starting from a basic ergoline structure
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis in batch reactors, followed by purification processes like crystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering its pharmacological properties.
Reduction: Reduction reactions might be used to modify specific functional groups within the molecule.
Substitution: Various substitution reactions can introduce different functional groups, enhancing or modifying its activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new aromatic or aliphatic groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (8beta)-1-((4-Chlorophenyl)sulfonyl)-6,8-dimethylergoline can be used as a precursor for synthesizing other complex molecules or as a reagent in various organic reactions.
Biology
Biologically, ergoline derivatives are studied for their interactions with neurotransmitter receptors, making them valuable in neuropharmacology research.
Medicine
Medically, compounds like this compound are investigated for their potential therapeutic effects, including anti-migraine and anti-Parkinsonian properties.
Industry
Industrially, these compounds might be used in the development of pharmaceuticals or as intermediates in the synthesis of other active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action for (8beta)-1-((4-Chlorophenyl)sulfonyl)-6,8-dimethylergoline likely involves interaction with serotonin and dopamine receptors, similar to other ergoline derivatives. These interactions can modulate neurotransmitter release and receptor activity, leading to various pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ergotamine: Used in the treatment of migraines.
Bromocriptine: Used in the treatment of Parkinson’s disease and hyperprolactinemia.
Lysergic Acid Diethylamide (LSD): Known for its psychoactive properties.
Uniqueness
(8beta)-1-((4-Chlorophenyl)sulfonyl)-6,8-dimethylergoline is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other ergoline derivatives.
Eigenschaften
CAS-Nummer |
129134-95-8 |
|---|---|
Molekularformel |
C22H23ClN2O2S |
Molekulargewicht |
414.9 g/mol |
IUPAC-Name |
(6aR,9R)-4-(4-chlorophenyl)sulfonyl-7,9-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline |
InChI |
InChI=1S/C22H23ClN2O2S/c1-14-10-19-18-4-3-5-20-22(18)15(11-21(19)24(2)12-14)13-25(20)28(26,27)17-8-6-16(23)7-9-17/h3-9,13-14,19,21H,10-12H2,1-2H3/t14-,19?,21-/m1/s1 |
InChI-Schlüssel |
NTPWDWFGYUNUGP-ZEMWXQFSSA-N |
Isomerische SMILES |
C[C@@H]1CC2[C@@H](CC3=CN(C4=CC=CC2=C34)S(=O)(=O)C5=CC=C(C=C5)Cl)N(C1)C |
Kanonische SMILES |
CC1CC2C(CC3=CN(C4=CC=CC2=C34)S(=O)(=O)C5=CC=C(C=C5)Cl)N(C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



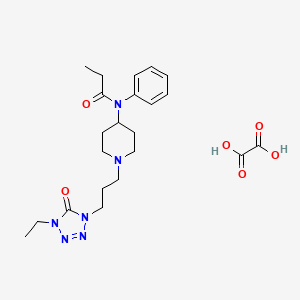
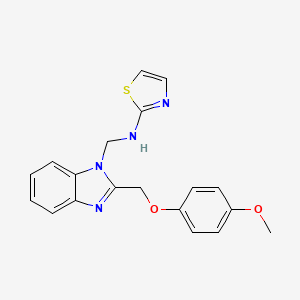
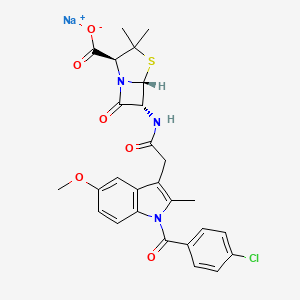
![4-ethoxy-3-[(S)-[(2S)-morpholin-2-yl]-phenylmethoxy]phenol](/img/structure/B12768902.png)
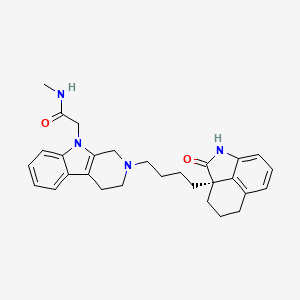
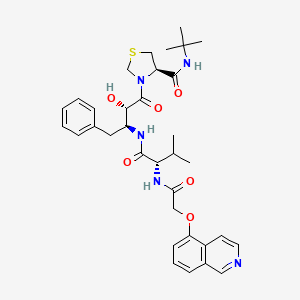

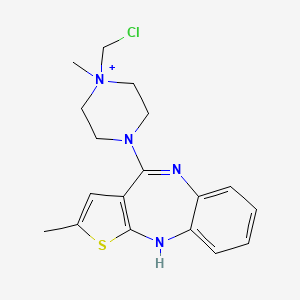

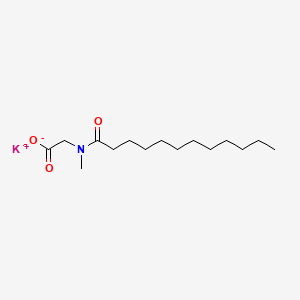
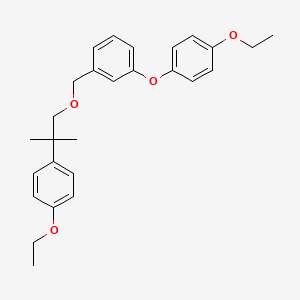
![N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide](/img/structure/B12768960.png)

